

"mechanism of action of 27-TBDMS-4-Dehydrowithaferin A"

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Compound of Interest

Compound Name: 27-TBDMS-4-Dehydrowithaferin A

Cat. No.: B1664175

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An In-depth Technical Guide on the Core Mechanism of Action of **27-TBDMS-4- Dehydrowithaferin A**

Introduction

27-TBDMS-4-Dehydrowithaferin A is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. As a member of the withanolide family, it shares a core structural framework with compounds known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the putative mechanism of action of 27-TBDMS-4-Dehydrowithaferin A, based on the extensive research conducted on its parent compound, Withaferin A, and the available data for this specific derivative. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The cytotoxic and selective activities of **27-TBDMS-4-Dehydrowithaferin A** have been evaluated in human ovarian carcinoma cell lines. The available quantitative data is summarized in the table below.



Compound	Cell Line	Assay Type	IC50 Value	Notes
27-TBDMS-4- Dehydrowithaferi n A	A2780 (Ovarian Cancer)	Cytotoxicity	17 μM[1]	Induces DNA fragmentation in this cell line[1].
A2780/CP70 (Carboplatin- Resistant Ovarian Cancer)	Cytotoxicity	>100 μM[1]		
ARPE19 (Non- cancerous Retinal Pigment Epithelial)	Cytotoxicity	1,660 μM[1]	Demonstrates selectivity for cancer cells over non-cancerous cells.	
Withaferin A (Parent Compound)	U87 (Glioblastoma)	MTS Assay (72h)	1.07 ± 0.071 μM[2]	_
U251 (Glioblastoma)	MTS Assay (72h)	0.69 ± 0.041 μM[2]		-
GL26 (Glioblastoma)	MTS Assay (72h)	0.23 ± 0.015 μM[2]		
Multiple Cell Lines	Various Assays	0.2 - 9.6 μM[3]	Broad-spectrum anti-proliferative activity.	

Inferred Mechanism of Action

The mechanism of action for **27-TBDMS-4-Dehydrowithaferin A** is inferred from its parent compound, Withaferin A. Withaferin A is known to be a pleiotropic agent, targeting multiple cellular pathways to exert its anti-cancer effects.

Inhibition of Key Pro-Survival Signaling Pathways



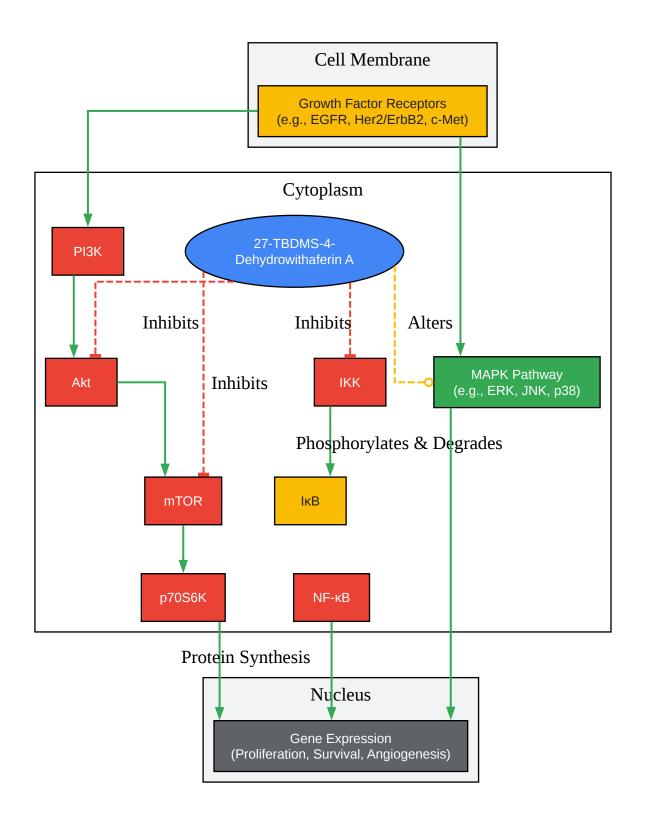




Withaferin A has been shown to modulate several critical signaling cascades that are often dysregulated in cancer.

- Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth.
 Withaferin A leads to a decrease in the phosphorylation of Akt and mTOR, key kinases in this pathway. This inhibitory effect is accompanied by diminished expression of downstream effectors like p70 S6K and p85 S6K, and an increase in the activation of the tumor suppressor TSC2[2].
- NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Withaferin A inhibits the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic and pro-inflammatory genes[4][5][6]. This is achieved, in part, by interacting with IKKβ, a key kinase in the NF-κB activation pathway[4].
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular proliferation, differentiation, and stress responses. Withaferin A has been observed to alter the expression and activation of proteins within this pathway[2].





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Inferred Inhibition of Pro-Survival Signaling Pathways.

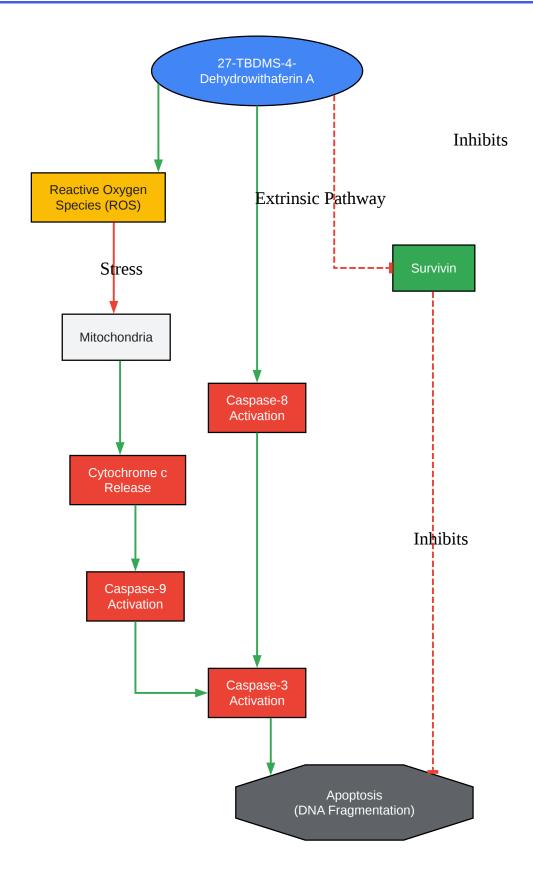


Induction of Apoptosis

27-TBDMS-4-Dehydrowithaferin A is known to induce DNA fragmentation, a hallmark of apoptosis[1]. The pro-apoptotic effects of Withaferin A are well-documented and occur through both the intrinsic and extrinsic pathways.

- Intrinsic Pathway: This involves the mitochondria and is triggered by cellular stress.
 Withaferin A induces the generation of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3[4][6].
- Extrinsic Pathway: This pathway is initiated by the binding of death ligands to cell surface receptors. Withaferin A can activate this pathway, as evidenced by the activation of caspase-8[4].
- Downregulation of Survivin: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Withaferin A has been shown to downregulate survivin, thereby promoting apoptosis[7].





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Induction of Apoptosis Signaling Pathways.



Cell Cycle Arrest and Cytoskeletal Disruption

Withaferin A is known to cause cell cycle arrest, primarily at the G2/M phase[2][6]. This is associated with its ability to interact with the cytoskeleton.

• Tubulin Interaction: Withaferin A has been shown to covalently bind to β-tubulin, leading to the downregulation of this protein and disruption of the microtubule network[8]. This interference with microtubule dynamics can arrest cells in mitosis and subsequently trigger apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the mechanism of action of **27-TBDMS-4-Dehydrowithaferin A**.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

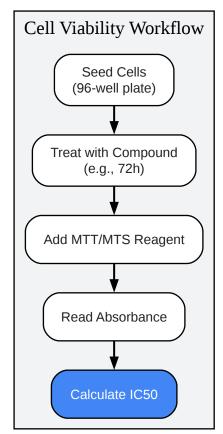
- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of 27-TBDMS-4-Dehydrowithaferin A (e.g., from 0.1 to 100 μM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 72 hours).
- Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

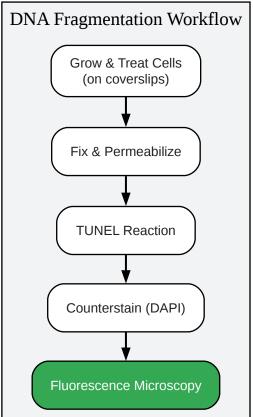
DNA Fragmentation Assay (TUNEL Assay)

This assay detects DNA breaks, a characteristic of late-stage apoptosis.



- Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compound of interest and controls.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
- TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.
- Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
- Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.





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Experimental Workflows for Key Assays.



Western Blotting

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

- Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin).
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct mechanistic studies on **27-TBDMS-4-Dehydrowithaferin A** are limited, the available data, in conjunction with the extensive research on its parent compound Withaferin A, provides a strong foundation for understanding its mode of action. It is a promising anti-cancer agent that exhibits cytotoxicity and selectivity against ovarian cancer cells, likely through the induction of apoptosis and the modulation of key pro-survival signaling pathways such as Akt/mTOR and NF-kB. Further research is warranted to fully elucidate the specific molecular targets and to validate the inferred mechanisms of this particular derivative.

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